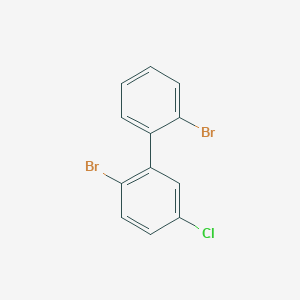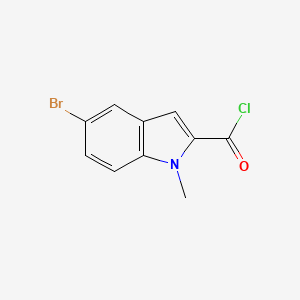![molecular formula C27H27FN2O3 B12825116 (4S)-3-[(2S)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12825116.png)
(4S)-3-[(2S)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoyl]-4-phenyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4S)-3-[(2S)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoyl]-4-phenyl-1,3-oxazolidin-2-one is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a fluoroquinoline moiety, a cyclohexyl group, and an oxazolidinone ring, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-[(2S)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoyl]-4-phenyl-1,3-oxazolidin-2-one typically involves multiple steps:
Formation of the Fluoroquinoline Moiety: The synthesis begins with the preparation of the 6-fluoroquinoline derivative. This can be achieved through the fluorination of quinoline using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Cyclohexyl Group Introduction: The fluoroquinoline is then coupled with a cyclohexyl derivative, often through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
Propanoyl Group Addition: The resulting intermediate is further reacted with a propanoyl chloride in the presence of a base such as triethylamine to introduce the propanoyl group.
Oxazolidinone Ring Formation: Finally, the oxazolidinone ring is formed through a cyclization reaction involving the condensation of the intermediate with an appropriate amine and carbonyl source under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4S)-3-[(2S)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoyl]-4-phenyl-1,3-oxazolidin-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogenation catalysts can reduce the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluoroquinoline moiety, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) for hydrogenation
Substitution: Ammonia (NH₃), thiols (RSH)
Major Products Formed
Oxidation: Quinoline N-oxides, carboxylic acids
Reduction: Alcohols, amines
Substitution: Aminoquinolines, thioquinolines
Scientific Research Applications
(4S)-3-[(2S)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoyl]-4-phenyl-1,3-oxazolidin-2-one:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent. Its fluoroquinoline moiety is known for its antibacterial properties, while the oxazolidinone ring can enhance its pharmacokinetic profile.
Biological Studies: It can be used as a probe to study biological pathways involving quinoline derivatives, such as DNA intercalation or enzyme inhibition.
Materials Science: The compound’s structural features may allow it to be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4S)-3-[(2S)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoyl]-4-phenyl-1,3-oxazolidin-2-one likely involves interactions with molecular targets such as DNA, enzymes, or receptors. The fluoroquinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline structure but different substituents.
Linezolid: An oxazolidinone antibiotic with a simpler structure lacking the fluoroquinoline moiety.
Moxifloxacin: Another fluoroquinolone with a different substitution pattern on the quinoline ring.
Uniqueness
(4S)-3-[(2S)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoyl]-4-phenyl-1,3-oxazolidin-2-one: is unique due to its combination of a fluoroquinoline moiety with an oxazolidinone ring and a cyclohexyl group. This structural complexity may confer distinct biological activities and pharmacokinetic properties compared to simpler analogs like ciprofloxacin or linezolid.
Properties
Molecular Formula |
C27H27FN2O3 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(4S)-3-[(2S)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C27H27FN2O3/c1-17(26(31)30-25(16-33-27(30)32)20-5-3-2-4-6-20)18-7-9-19(10-8-18)22-13-14-29-24-12-11-21(28)15-23(22)24/h2-6,11-15,17-19,25H,7-10,16H2,1H3/t17-,18?,19?,25+/m0/s1 |
InChI Key |
RIOFDRQIIZOAOT-NJZGTNIQSA-N |
Isomeric SMILES |
C[C@@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)N4[C@H](COC4=O)C5=CC=CC=C5 |
Canonical SMILES |
CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)N4C(COC4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


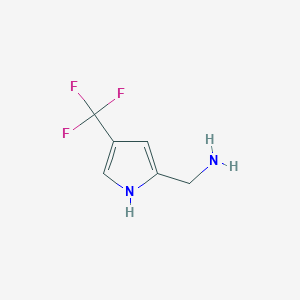
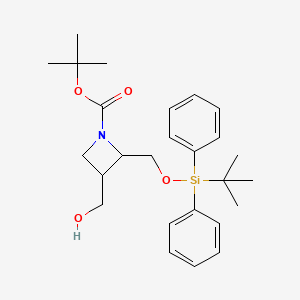

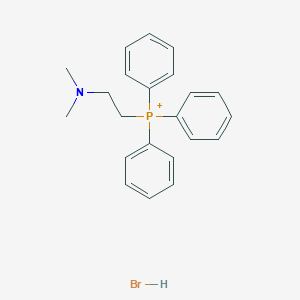
![1,1'-[(1R)-4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide]](/img/structure/B12825061.png)
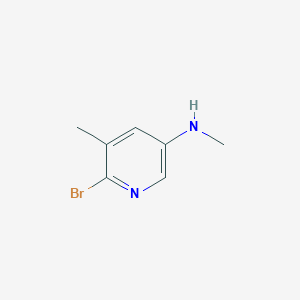
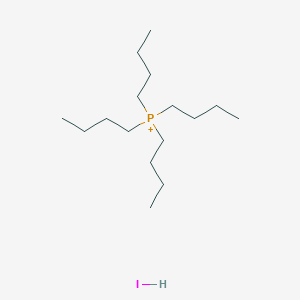
![2,3,5,6-Tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzonitrile](/img/structure/B12825093.png)
![2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B12825094.png)
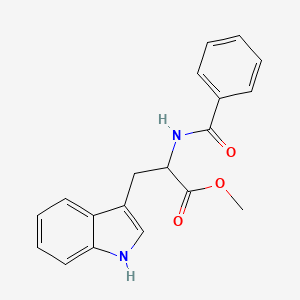
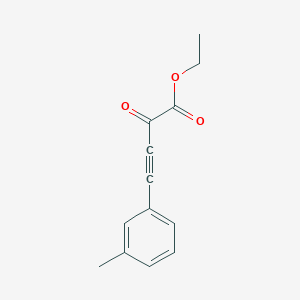
![(1S,2R,5R)-2-(2-chloroethyl)-5-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-1-methyl-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione](/img/structure/B12825111.png)
